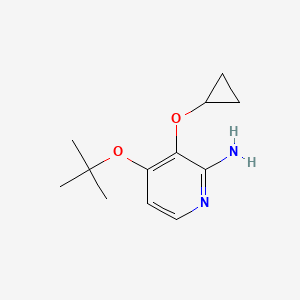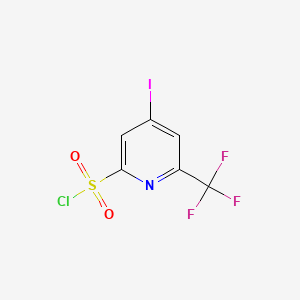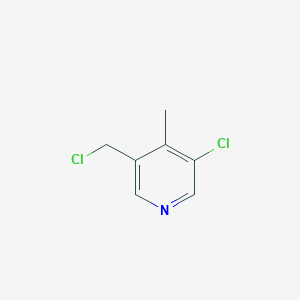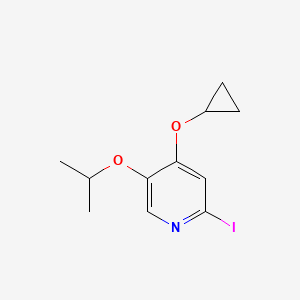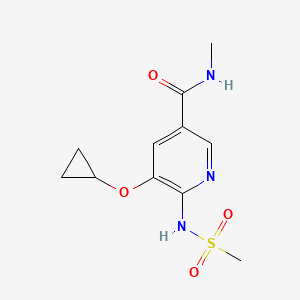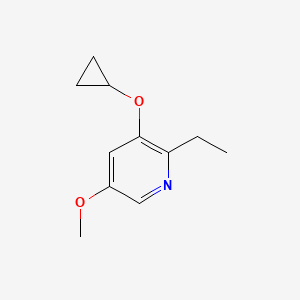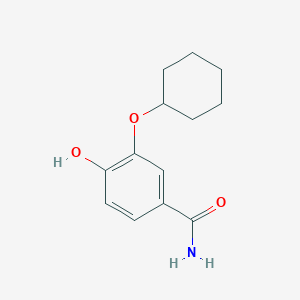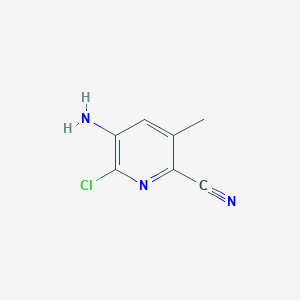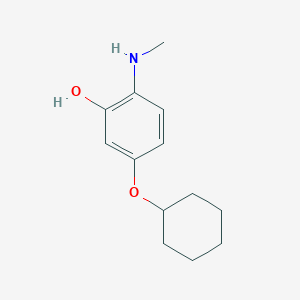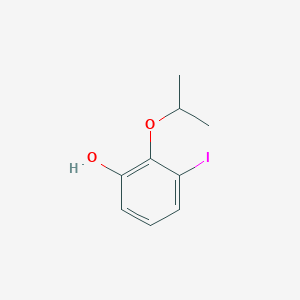
3-Iodo-2-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-isopropoxyphenol is an aromatic organic compound that features an iodine atom, an isopropoxy group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-isopropoxyphenol can be achieved through several methods. One common approach involves the iodination of 2-isopropoxyphenol using iodine and an oxidizing agent. The reaction typically occurs under mild conditions, with the iodine substituent being introduced at the meta position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-isopropoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be displaced by nucleophiles such as thiolates and amines, leading to the formation of new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine substituent can be reduced to form deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Thiolates and amines are common nucleophiles used in substitution reactions, often in the presence of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the iodine substituent.
Major Products Formed:
Substitution Reactions: Thiolates and amines can form thioethers and amines, respectively.
Oxidation Reactions: Quinones and other oxidized derivatives.
Reduction Reactions: Deiodinated phenols.
Scientific Research Applications
3-Iodo-2-isopropoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-2-isopropoxyphenol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl and isopropoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Iodophenol: Similar structure but lacks the isopropoxy group.
4-Iodophenol: Iodine substituent at the para position.
3-Bromo-2-isopropoxyphenol: Bromine substituent instead of iodine.
Uniqueness: 3-Iodo-2-isopropoxyphenol is unique due to the presence of both the iodine and isopropoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups allows for specific interactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C9H11IO2 |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
3-iodo-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11IO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |
InChI Key |
ACOYJKDLFKSRNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


